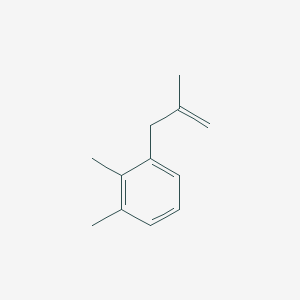

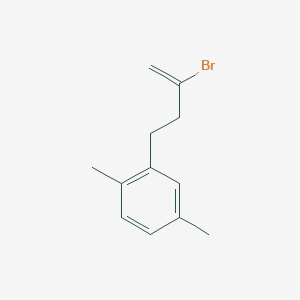

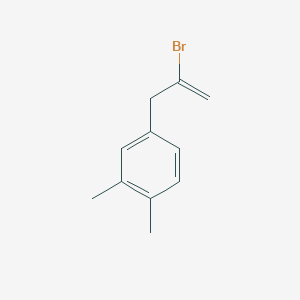

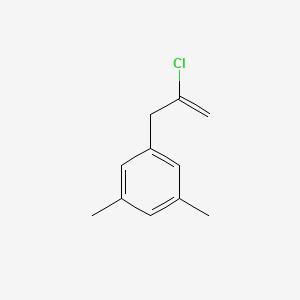

2-Chloro-4-(3,5-dimethylphenyl)-1-butene

Übersicht

Beschreibung

2-Chloro-4-(3,5-dimethylphenyl)-1-butene (2-C4-DMPB) is a chemical compound used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and a boiling point of 104-105 °C. 2-C4-DMPB has been studied for its potential use in a variety of applications including drug synthesis, chemical reactions, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Ethylene Dimerization and Alphabutol Technology

The ethylene dimerization process, particularly using Alphabutol technology, has been a significant focus in the production of Butene-1, an essential co-monomer in manufacturing high-density and linear low-density polyethylene. Research emphasizes enhancing Butene-1 selectivity from ethylene using various catalysts and improving operational processes to minimize fouling issues, a problem not yet adequately addressed in literature. This technological advancement aims at optimizing the ethylene dimerization route to increase Butene-1 selectivity, operational efficiency, and heat exchanger run time while reducing maintenance (Hamoud Alenezi, Z. Manan, D. N. A. Zaidel, 2019).

Gas Separations Using Ionic Liquid Membranes

Supported ionic liquid membranes (SILMs) demonstrate superior performance over traditional polymers in gas separations, including CO2/N2 and CO2/CH4, under continuous flow conditions. The literature suggests a need to establish benchmarks and upper limits for SILM performance based on the physical chemistry of room temperature ionic liquids (RTILs). This analysis encourages future research to explore SILMs derived from RTILs with smaller molar volumes and the impact of facilitated transport on olefin/paraffin separations (P. Scovazzo, 2009).

Risk Assessment of Butadiene

A comprehensive review of butadiene and its metabolites reveals insights into its genotoxicity, metabolism, and impact on human cancer risk assessment. Studies comparing DNA and hemoglobin adducts highlight the significance of 3,4-epoxy-1,2-butanediol as a major electrophile, challenging previous underestimations of its role in butadiene toxicity. This research underscores the need for detailed analysis of butadiene's metabolites to accurately assess its carcinogenic potential (J. Swenberg, H. Koc, P. Upton, N. Georguieva, A. Ranasinghe, V. Walker, R. Henderson, 2001).

Environmental Impact of Chlorophenols from Municipal Solid Waste Incineration

Investigations into chlorophenols (CPs), primarily arising from Municipal Solid Waste Incineration (MSWI), highlight their role as precursors to dioxins in chemical processes. This review summarizes concentration values of CPs, their potential precursors, and their correlation with dioxins, proposing a unified pathway for dioxin formation from CPs. Understanding CPs' formation and degradation pathways is crucial for mitigating their environmental impact (Yaqi Peng, Jinghao Chen, Shengyong Lu, Jianxin Huang, Mengmei Zhang, Alfons Buekens, Xiaodong Li, Jianhua Yan, 2016).

Heterogeneous Catalysts for Ethylene Conversion

The scarcity of propylene and C4 products has driven the development of on-purpose technologies for light olefins conversion, with a particular interest in converting ethylene to value-added chemicals. This review comprehensively covers heterogeneous catalysts for ethylene's gas-phase conversion, emphasizing catalytic performances, mechanisms, and the potential for emerging technologies to produce propylene and butylenes, indicating a promising avenue for chemical production optimization (M. Ghashghaee, 2018).

Eigenschaften

IUPAC Name |

1-(3-chlorobut-3-enyl)-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGZBMOXZAQTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251468 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951892-25-4 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.